molecular formula C23H22N2O2 B11675392 4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B11675392
M. Wt: 358.4 g/mol
InChI Key: AWPBULRHEKLEIY-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is an organic compound with a complex structure that includes aromatic rings and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves the acylation of an amine precursor with an appropriate acylating agent. One common method involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products and drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of aromatic rings and amide functionalities allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-methyl-N-[1-(4-methylanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-16-8-12-19(13-9-16)23(27)25-22(21(26)18-6-4-3-5-7-18)24-20-14-10-17(2)11-15-20/h3-15,22,24H,1-2H3,(H,25,27)

InChI Key

AWPBULRHEKLEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C

Origin of Product

United States

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